3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide
Description
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a pyrazole-derived hydrazide characterized by a bromo substituent at the 4-position and a methyl group at the 5-position of the pyrazole ring, linked to a propanehydrazide moiety.
Properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-5-6(8)4-10-12(5)3-2-7(13)11-9/h4H,2-3,9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMDMXKKHVOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204426 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-59-0 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Bromination and Methylation: The pyrazole ring is then brominated and methylated to introduce the bromo and methyl substituents at the desired positions.
Hydrazide Formation: The final step involves the reaction of the substituted pyrazole with a hydrazide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the hydrazide moiety.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide is being investigated for its antibacterial and antifungal properties . Preliminary studies suggest that this compound may inhibit the growth of specific pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Studies:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Further studies are needed to elucidate the precise mechanisms of action and efficacy in clinical settings.
Agricultural Science
The compound is also being evaluated for its potential use as a pesticide or herbicide . Pyrazole derivatives have shown promise in controlling pests and diseases in crops due to their ability to interfere with biological processes in target organisms.
Case Studies:
- Pest Control : A study demonstrated that certain pyrazole derivatives effectively reduced pest populations in agricultural settings, suggesting that this compound could be developed into a viable agricultural chemical .
Material Science
In material science, this compound can serve as a building block for synthesizing novel materials . Its unique structure allows for modifications that can lead to materials with specific properties, such as enhanced thermal stability or unique electrical characteristics.
Case Studies:
- Polymer Synthesis : Researchers have explored the incorporation of pyrazole derivatives into polymer matrices to enhance mechanical properties and thermal resistance .
Chemical Synthesis
This compound acts as a precursor for synthesizing more complex heterocyclic compounds, which are essential in various chemical reactions.
Chemical Reactions:
The compound can undergo various transformations such as:
Mechanism of Action
The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: By modulating enzyme activity, the compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s pyrazole core and hydrazide functional group are shared across several analogs, but substituent variations significantly influence properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations :
- Melting Points : Compounds with polar substituents (e.g., hydroxyl groups in 3c) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas alkyl/aryl groups (e.g., 3a) lower melting points .
- Molecular Weight : The target compound’s moderate molecular weight (~246 g/mol) aligns with drug-like properties, contrasting with bulkier derivatives like 5e (541 g/mol) .
Key Observations :
- Cholinesterase Inhibition : Piperazine-containing derivatives (e.g., 3a, 3b) show potent AChE inhibition (IC₅₀ < 12 µM), attributed to interactions with the enzyme’s peripheral anionic site .
- Antioxidant Activity : Derivatives with electron-rich aromatic systems (e.g., naphthalene in ) exhibit enhanced radical scavenging, surpassing ascorbic acid in some cases .
- Neuroprotection : Lower lipophilicity and dipole moments in xanthine derivatives (6k, 6l) correlate with reduced neurotoxicity and improved neuroprotective effects .
Biological Activity
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 247.09 g/mol. The compound features a bromine atom and a methyl group attached to the pyrazole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and potentially offering protective effects against liver damage.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.
Antibacterial Activity
Research demonstrates that this compound possesses notable antibacterial activity. In vitro tests have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are typically in the range of 64 to 256 µg/mL, indicating moderate potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungi, including Candida albicans, with MIC values comparable to established antifungal agents.
Case Studies
- In Vivo Studies : A study involving murine models indicated that treatment with this compound significantly reduced bacterial load in infected mice. The treated group exhibited improved survival rates compared to controls.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the pyrazole ring could enhance or diminish biological activity. For example, substituents at different positions on the ring were found to influence both antibacterial potency and toxicity profiles.
Q & A
Q. What are the common synthetic routes for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide?
The compound is typically synthesized via cyclocondensation reactions. For example, 5-methyl-1-phenylpyrazole derivatives are reacted with aromatic aldehydes to form α,β-unsaturated ketones, followed by hydrazide formation using hydrazine hydrate. Key intermediates are characterized via IR, NMR, and elemental analysis. Reflux conditions (e.g., in ethanol) and stoichiometric control of reagents like malononitrile are critical for yield optimization .
Q. How is the compound characterized after synthesis?
Spectroscopic methods include:
Q. What pharmacological activities have been evaluated for this compound?
- Anticonvulsant activity : Tested against maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents.
- Antioxidant activity : Screened via DPPH radical scavenging assays, with IC50 values compared to ascorbic acid. Protocols require controlled in vivo/in vitro experiments, statistical validation, and dose-response curves .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Use 2D NMR techniques (COSY, HSQC) to confirm connectivity.
- Validate via X-ray crystallography (SHELXL refinement) for unambiguous structure determination.
- Compare experimental data with density functional theory (DFT) -predicted spectra to identify discrepancies caused by tautomerism or impurities .
Q. What crystallographic methods are suitable for determining its structure?
- Single-crystal X-ray diffraction with SHELXL for refinement.
- Use ORTEP-3 for thermal ellipsoid visualization and disorder modeling.
- Address twinning or low-resolution data with SHELXD for phase correction. Data collection at 100 K minimizes thermal motion artifacts .
Q. How to design experiments to study structure-activity relationships (SAR)?
- Synthesize analogs with substituent variations (e.g., halogen, methoxy groups) on the pyrazole ring.
- Evaluate bioactivity (e.g., IC50 in enzyme inhibition assays) and correlate with electronic/steric properties.
- Perform molecular docking (AutoDock Vina) to predict binding interactions with targets like carbonic anhydrase or prostaglandin synthases .
Q. What are common side reactions during synthesis, and how to mitigate them?
- Oxadiazole byproduct formation : Occurs during cyclization with POCl3. Mitigate by optimizing reagent concentration (1.2–1.5 equivalents) and reaction time (4–6 hours).
- Hydrazide hydrolysis : Avoid prolonged reflux in acidic conditions. Monitor via TLC/HPLC and purify using silica gel chromatography .
Q. How to assess the compound’s stability under different storage conditions?
- Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months.
- Analyze degradation products (e.g., hydrazine release) via LC-MS.
- Store in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation or photodegradation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
